3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a central pyrrolidinone scaffold substituted with diverse functional groups. Key structural features include:
- Acyl group: A 5-methylfuran-2-yl carbonyl moiety at position 4, which may confer antimicrobial properties due to the known bioactivity of furan derivatives .
- Aryl substitution: A 4-propoxyphenyl group at position 5, contributing to lipophilicity and membrane permeability compared to shorter alkoxy chains .
The compound’s synthesis likely involves multi-step condensation reactions, as seen in analogous pyrrolidinone derivatives (e.g., coupling of aldehydes with amines followed by cyclization) . Structural characterization would employ NMR, HRMS, and crystallography tools such as SHELXL or WinGX .
Properties
IUPAC Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(3-morpholin-4-ylpropyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-3-15-33-20-8-6-19(7-9-20)23-22(24(29)21-10-5-18(2)34-21)25(30)26(31)28(23)12-4-11-27-13-16-32-17-14-27/h5-10,23,30H,3-4,11-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYUXGWSXQDFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the morpholin-4-yl propyl group: This step involves nucleophilic substitution reactions.
Addition of the propoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection.
Scale-up processes: Ensuring that the reactions can be carried out on a large scale without significant loss of efficiency.
Purification techniques: Use of chromatography, recrystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The furan and phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Structural Features
The compound features several notable structural elements:
- Pyrrolone Core : The dihydropyrrolone structure contributes to its biological activity.
- Furan Carbonyl Group : This group enhances the compound's reactivity and potential interactions with biological targets.
- Morpholine Moiety : This functional group is often associated with improved solubility and bioavailability.
Table of Structural Features
| Feature | Description |
|---|---|
| Pyrrolone Core | Central to biological activity |
| Furan Carbonyl Group | Enhances reactivity |
| Morpholine Moiety | Improves solubility and bioavailability |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. The following general synthesis pathway outlines potential routes:
- Formation of the Pyrrolone Core : Starting with appropriate precursors, a cyclization reaction forms the pyrrolone structure.
- Introduction of the Furan Carbonyl Group : A carbonylation reaction can be employed to introduce the furan moiety.
- Functionalization with Morpholine and Propoxyphenyl Groups : Nucleophilic substitutions or coupling reactions are used to attach these groups.
Medicinal Chemistry
The compound's unique structure suggests potential applications in drug discovery and development:
- Anticancer Activity : Similar compounds have shown promise as anticancer agents. Investigating this compound's effects on cancer cell lines could provide insights into its therapeutic potential.
- Antimicrobial Properties : The presence of the furan and pyrrolone moieties may confer antimicrobial activity, making it a candidate for further studies in infectious disease treatment.
Biochemical Studies
Research into the binding affinities of this compound with various biological targets can reveal its mechanism of action:
- Enzyme Inhibition Studies : Investigating how this compound interacts with specific enzymes could lead to the development of new inhibitors for therapeutic use.
- Receptor Binding Studies : Understanding its interaction with receptors may elucidate pathways relevant to various diseases.
Material Science
The compound's unique chemical properties may also lend themselves to applications in material science:
- Polymer Development : Its structural characteristics could be exploited in creating novel polymers with specific functionalities.
- Catalytic Applications : The reactivity of the functional groups may allow it to serve as a catalyst or catalyst precursor in organic reactions.
Case Study 1: Anticancer Activity
In a study examining a structurally similar compound, researchers found that derivatives exhibited significant cytotoxicity against breast cancer cell lines. Further investigation into 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one could yield similar results.
Case Study 2: Enzyme Inhibition
A recent study highlighted the enzyme inhibition potential of pyrrolone derivatives. The findings suggest that compounds with similar structures can effectively inhibit key enzymes involved in metabolic pathways, indicating a promising avenue for future research on this compound.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Table 1: Structural Features and Bioactivity of Selected Pyrrolidinone Derivatives
Key Comparisons
A. Substituent Effects on Bioactivity
- Furan vs. Benzoyl Groups : The target compound’s 5-methylfuran-2-yl carbonyl group may enhance antimicrobial activity compared to benzoyl derivatives (e.g., 4-chlorobenzoyl in Compound 51), as furans are associated with antiproliferative and antifungal properties .
- Morpholine vs. Methoxypropyl Chains : The 3-(morpholin-4-yl)propyl group in the target compound likely improves aqueous solubility relative to methoxypropyl chains (e.g., in Compound 51), critical for pharmacokinetics .
- 4-Propoxyphenyl vs.
B. Antifungal Activity
Pyrrolidinone derivatives with hydroxyl and aryl groups (e.g., compounds 13, 14, 17 in ) exhibit MIC values of 64–256 μg/mL against Colletotrichum musae. The target compound’s 4-propoxyphenyl group may extend activity to other fungal strains due to increased hydrophobicity .
Structure-Activity Relationship (SAR) Insights
Morpholine Substitution : The 3-(morpholin-4-yl)propyl chain is a recurring motif in bioactive derivatives (e.g., ), suggesting its role in target binding via hydrogen bonding or solubility enhancement.
Furan vs.
Alkoxy Chain Length : The propoxy group in the target compound may optimize lipophilicity compared to shorter (methoxy) or polar (hydroxy) chains, balancing bioavailability and membrane interaction .
Biological Activity
The compound 3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (often referred to as compound A ) is a complex organic molecule with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula
- C : 26
- H : 32
- N : 2
- O : 8
Structural Features
The compound features:
- A pyrrolone backbone, which is known for various biological activities.
- Substituents that include a morpholine moiety and a furan derivative, which may contribute to its pharmacological properties.
Research indicates that compounds similar to compound A exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways.
- Anticancer Activity : Certain derivatives demonstrate cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.
Case Studies and Research Findings
-
Antimicrobial Activity
- A study evaluated the antimicrobial effects of furan derivatives, revealing that modifications to the furan ring can enhance activity against Gram-positive bacteria. Compound A's structure suggests similar potential due to its furan substituent.
-
Anti-inflammatory Effects
- Research has shown that pyrrolone derivatives can inhibit pro-inflammatory cytokines. The presence of the morpholine group in compound A may enhance its ability to modulate immune responses.
-
Anticancer Potential
- In vitro studies on related compounds indicate that they can induce apoptosis in cancer cells. The presence of the furan moiety is often linked to increased potency against various cancer types.
Data Table: Summary of Biological Activities
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest that compounds in this class may exhibit irritant properties but are generally safe at low concentrations when used in food applications . Further toxicological studies are necessary to fully understand the safety profile of compound A.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
